molecular formula C12H12N4O3 B11515553 N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide CAS No. 303066-06-0

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

Cat. No.: B11515553
CAS No.: 303066-06-0
M. Wt: 260.25 g/mol
InChI Key: PMZWPKTWPDQGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and oncology. As a pyrazole-3-carboxamide derivative, it shares a core structural motif with compounds known to exhibit significant biological activity. Researchers are especially interested in such structures for their potential to interact with biological polymers like proteins, enzymes, and DNA . Pyrazole-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects on various human cancer cell lines, making them valuable scaffolds for developing novel anticancer agents . The mechanism of action for related compounds has been studied, with some pyrazole derivatives identified as potential DNA minor groove binders. This interaction can affect DNA conformation and inhibit the proliferation of cancer cells, suggesting a possible off-target mechanism that contributes to antitumor activity . The benzyl and nitro substituents on the pyrazole core are often explored to modulate the compound's lipophilicity, electronic properties, and binding affinity to specific biological targets. This compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate safety protocols, as related nitrated heterocyclic compounds can be irritants and may pose other health hazards .

Properties

CAS No.

303066-06-0

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-15-8-10(16(18)19)11(14-15)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17)

InChI Key

PMZWPKTWPDQGSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.

    Carboxamide formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride.

Major Products:

    Aminopyrazole derivatives: Formed through the reduction of the nitro group.

    Substituted pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates.

    Biological Studies: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions with biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzyl group may enhance the compound’s binding affinity to its targets, while the carboxamide group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide and analogous pyrazole/heterocyclic derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Identifiers/CAS RN
This compound Pyrazole 1-methyl, 4-nitro, 3-(benzyl carboxamide) 284.26 300388-15-2
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine (fused bicyclic) 1-ethyl, 3-methyl (pyrazole); 3,6-dimethyl, 1-phenyl (pyridine); 4-carboxamide 374.4 1005612-70-3
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide Pyrimidine 2-chloroacetamide, 4-(2-furanyl) 265.69 (estimated) 832740-97-3
4-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide Triazole + benzohydrazide 3-nitro triazole, benzohydrazide 261.22 (estimated) 832741-16-9
Key Observations:

Core Heterocycle : The target compound’s pyrazole ring is simpler compared to fused systems like pyrazolo[3,4-b]pyridine, which may enhance rigidity and binding specificity in medicinal applications .

The benzyl carboxamide group improves lipophilicity relative to hydrazide derivatives (e.g., 832741-16-9), which are more polar and prone to hydrolysis .

Molecular Weight : The target compound (284.26 g/mol) falls within the "drug-like" range (200–500 g/mol), whereas the pyrazolo[3,4-b]pyridine derivative (374.4 g/mol) may face bioavailability challenges due to higher mass .

Reactivity and Application Potential

  • Pharmaceutical Intermediates : The nitro group in the target compound could serve as a precursor for reduced amine derivatives (e.g., via catalytic hydrogenation), a strategy less feasible in chloro- or phenyl-substituted analogs .
  • Agrochemicals : The benzyl group’s hydrophobicity may enhance membrane penetration in pesticides, contrasting with hydrophilic triazole-based derivatives .
  • Material Science : Nitropyrazoles are explored as energetic materials, though the carboxamide substituent in the target compound may reduce thermal stability compared to nitroimidazoles .

Biological Activity

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide (BPC) is a compound that has garnered attention for its diverse biological activities, particularly in the context of angiogenesis and anti-inflammatory responses. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

BPC has been studied primarily for its proangiogenic properties and its potential role in anti-inflammatory mechanisms. The following sections detail these activities.

Proangiogenic Properties

Research indicates that BPC promotes angiogenesis, particularly in human umbilical vein endothelial cells (HUVECs).

  • Cell Migration and Tube Formation : In the absence of serum and FGF-2, HUVECs treated with BPC exhibited significant alignment and tube-like structure formation within 12 hours. This was not observed in control groups treated without BPC .
  • Reactive Oxygen Species (ROS) and Nitric Oxide (NO) : BPC treatment resulted in increased levels of ROS and NO, which are critical mediators in angiogenesis. The elevation of these molecules was shown to correlate with increased expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are essential for angiogenic processes .
  • Dose-Dependent Effects : The effects of BPC on ROS levels were dose-dependent, with significant increases noted at concentrations as low as 5 μmol/L .

Summary Table of Proangiogenic Effects

ParameterControl GroupBPC (5 μmol/L)BPC (20 μmol/L)
Cell AlignmentNoYesYes
Tube FormationNoYesYes
ROS LevelBaselineIncreasedSignificantly Increased
NO ProductionBaselineIncreasedIncreased
HIF-1α ExpressionLowIncreasedFurther Increased
VEGF ReleaseLowIncreasedFurther Increased

Anti-inflammatory Activity

BPC also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory markers.

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that compounds similar to BPC can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
  • Oxidative Stress Modulation : BPC's ability to modulate oxidative stress is significant, as it inhibits the production of nitric oxide and reactive oxygen species in inflammatory models .

Case Study on Anti-inflammatory Effects

In a study examining various pyrazole derivatives, including BPC, it was found that these compounds significantly reduced the levels of inflammatory markers in LPS-stimulated macrophages. The IC50 values for NO production inhibition were reported to be around 0.84 µM for structurally similar compounds, suggesting a potent anti-inflammatory capacity .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide, and how can reaction yields be maximized?

Answer: The synthesis of this compound typically involves coupling reactions between pyrazole-carboxylic acid derivatives and benzylamine precursors. A validated protocol involves:

  • Reagents: Use carbodiimide coupling agents (e.g., EDCI) with HOBt as an activator to form the amide bond, as demonstrated in analogous pyrazole-carboxamide syntheses .
  • Conditions: Solvents like DMF or acetonitrile, temperatures of 0–25°C, and inert atmospheres (N₂/Ar) to prevent side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1.2:1 benzylamine:carboxylic acid) and monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Verify benzyl group signals (δ 4.4–4.6 ppm for CH₂) and pyrazole ring protons (δ 7.0–8.5 ppm).
    • ¹³C NMR: Confirm carbonyl resonance (~165–170 ppm) and nitro group electronic effects on adjacent carbons .
  • Mass Spectrometry: ESI-MS or HRMS to validate molecular weight (e.g., [M+H⁺] calculated for C₁₂H₁₃N₄O₃: 277.0933).
  • X-ray Crystallography: Resolve crystal structure to confirm nitro group orientation and steric effects .

Q. What are the key physicochemical properties influencing its solubility and stability?

Answer:

  • LogP: Predicted ~1.5 (moderate lipophilicity), favoring solubility in polar aprotic solvents (DMF, DMSO) over water.
  • Stability:
    • Nitro groups may decompose under prolonged UV exposure or strong reducing agents.
    • Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what in vitro assays validate its activity?

Answer: Hypotheses based on structural analogs suggest:

  • Enzyme Inhibition: The nitro group may act as a hydrogen-bond acceptor, targeting kinases or oxidoreductases.
  • Assays:
    • Fluorescence Polarization: Measure binding affinity to recombinant enzymes (e.g., EGFR kinase).
    • MTT Assay: Screen cytotoxicity in cancer cell lines (IC₅₀ values compared to controls) .
  • Data Interpretation: Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .

Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?

Answer:

  • ADMET Prediction:
    • Software: SwissADME, ProTox-II.
    • Key Parameters:
  • Bioavailability: ~55% (moderate due to nitro group).
  • Toxicity: Predicted LD₅₀ > 500 mg/kg (oral, rat), but nitro metabolites may pose hepatotoxicity risks .
  • Molecular Dynamics Simulations: Analyze binding modes to cytochrome P450 isoforms to predict metabolic pathways .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer: Design derivatives with systematic substitutions:

  • Benzyl Group Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance binding to aromatic residues in target proteins .
  • Nitro Group Replacement: Test sulfonamide or cyano analogs to reduce redox sensitivity while retaining hydrogen-bonding capacity .
  • Biological Testing: Compare IC₅₀ values across analogs in enzyme inhibition assays to identify critical substituents .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of analogous compounds?

Answer:

  • Case Study: If one study reports antimicrobial activity (e.g., MIC = 8 µg/mL) while another shows no effect:
    • Replication: Standardize assay conditions (e.g., bacterial strain, growth medium).
    • Control Compounds: Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Statistical Analysis: Use ANOVA or t-tests to assess significance of observed differences.

Methodological Tables

Q. Table 1: Comparative Synthetic Routes for Pyrazole-Carboxamide Derivatives

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
EDCI/HOBt CouplingDMF, RT, 12 h78>98%
Acid Chloride RouteSOCl₂, THF, reflux, 6 h6595%
Microwave-AssistedDMF, 100°C, 30 min8297%

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
¹H NMRδ 4.5 ppm (benzyl CH₂)
IR1680 cm⁻¹ (C=O stretch)
HRMS[M+H⁺] = 277.0933

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.